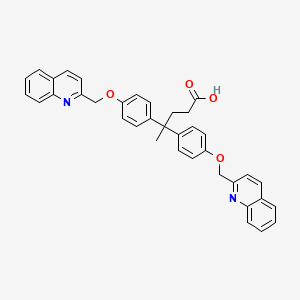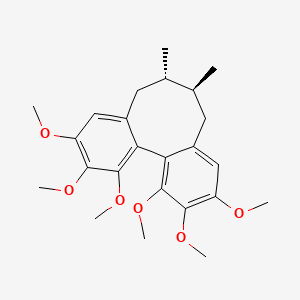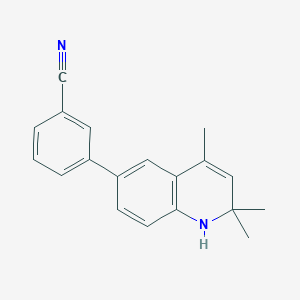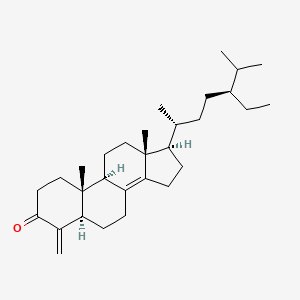
4,4-Bis(4-(2-quinolylmethoxy)phenyl)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Bis(4-(2-quinolylmethoxy)phenyl)pentanoic acid is a synthetic organic compound known for its unique structure and potential applications in various fields. This compound features a pentanoic acid backbone with two quinolylmethoxyphenyl groups attached at the 4,4-positions. The presence of quinoline moieties imparts specific chemical properties that make this compound valuable for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Bis(4-(2-quinolylmethoxy)phenyl)pentanoic acid typically involves a multi-step process. One common synthetic route includes the following steps:
Preparation of 2-quinolylmethanol: This intermediate is synthesized by reacting quinoline with formaldehyde in the presence of a catalyst.
Formation of 4-(2-quinolylmethoxy)phenyl compound: The 2-quinolylmethanol is then reacted with 4-hydroxybenzaldehyde under basic conditions to form 4-(2-quinolylmethoxy)benzaldehyde.
Condensation Reaction: The 4-(2-quinolylmethoxy)benzaldehyde undergoes a condensation reaction with 4,4-bis(4-hydroxyphenyl)pentanoic acid in the presence of a suitable acid catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of efficient catalysts to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
4,4-Bis(4-(2-quinolylmethoxy)phenyl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The quinoline moieties can be oxidized to form quinoline N-oxides.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4,4-Bis(4-(2-quinolylmethoxy)phenyl)pentanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential as a therapeutic agent, particularly in the inhibition of leukotriene formation.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 4,4-Bis(4-(2-quinolylmethoxy)phenyl)pentanoic acid involves its interaction with specific molecular targets. For example, it has been shown to inhibit the formation of leukotrienes by targeting the five-lipoxygenase-activating protein. This inhibition occurs through the binding of the compound to the active site of the protein, thereby preventing the conversion of arachidonic acid to leukotrienes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4-Bis(4-hydroxyphenyl)pentanoic acid: A structurally similar compound with hydroxyl groups instead of quinolylmethoxy groups.
4,4-Bis(4-methoxyphenyl)pentanoic acid: Another similar compound with methoxy groups instead of quinolylmethoxy groups.
Uniqueness
4,4-Bis(4-(2-quinolylmethoxy)phenyl)pentanoic acid is unique due to the presence of quinoline moieties, which impart specific chemical and biological properties. This makes it distinct from other similar compounds and valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C37H32N2O4 |
|---|---|
Poids moléculaire |
568.7 g/mol |
Nom IUPAC |
4,4-bis[4-(quinolin-2-ylmethoxy)phenyl]pentanoic acid |
InChI |
InChI=1S/C37H32N2O4/c1-37(23-22-36(40)41,28-12-18-32(19-13-28)42-24-30-16-10-26-6-2-4-8-34(26)38-30)29-14-20-33(21-15-29)43-25-31-17-11-27-7-3-5-9-35(27)39-31/h2-21H,22-25H2,1H3,(H,40,41) |
Clé InChI |
JZNYKMFUBPEYJE-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC(=O)O)(C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3C=C2)C4=CC=C(C=C4)OCC5=NC6=CC=CC=C6C=C5 |
Synonymes |
4,4-bis(4-(2-quinolylmethoxy)phenyl)pentanoic acid ABT 080 ABT-080 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(3R)-3-[(3S,6R,9S,11R,15S,18S,21R,24R,28R,31S,34R,40S,43S,44S)-31-(3-aminopropyl)-11,44-dihydroxy-3,6,24,34-tetrakis[(1R)-1-hydroxyethyl]-18-[(4-hydroxyphenyl)methyl]-21-methyl-2,5,8,14,17,20,23,26,30,33,36,39,42-tridecaoxo-15-propan-2-yl-28-tridecyl-29-oxa-1,4,7,13,16,19,22,25,32,35,38,41-dodecazatricyclo[41.3.0.09,13]hexatetracontan-40-yl]-3-hydroxypropanamide;hydrochloride](/img/structure/B1241251.png)

![(1R,2S,4S,7S,8S,9S,10R,11S,12S,13R,17R,18S)-8,10-dihydroxy-1,5,9,18-tetramethyl-16,20-dioxahexacyclo[15.3.2.02,13.04,12.07,11.014,19]docosa-5,14(19)-dien-15-one](/img/structure/B1241253.png)
![2-Tert-butyl-6-[hydroxy-(1-methyl-5-nitroimidazol-2-yl)methyl]-4-methoxyphenol](/img/structure/B1241256.png)






![4-chloro-N-[4-[3-(methylthio)anilino]-4-oxobutyl]benzamide](/img/structure/B1241269.png)
